molecular formula C14H22Cl2N2O B6276893 N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochloride CAS No. 2763750-40-7

N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochloride

Cat. No.: B6276893
CAS No.: 2763750-40-7
M. Wt: 305.2
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Description

N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochloride is a chemical compound with the molecular formula C14H22Cl2N2O It is a derivative of benzamide, featuring a piperidine ring and two methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochloride typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of 4-aminobenzoyl chloride with piperidine to form 4-(piperidin-4-yl)benzamide.

    Dimethylation: The next step is the dimethylation of the amide nitrogen using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydride or potassium carbonate.

    Formation of the Dihydrochloride Salt: The final step involves the treatment of the dimethylated product with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the benzamide core can be modified using different nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.

Major Products Formed

    Oxidation: Formation of N,N-dimethyl-4-(piperidin-4-yl)benzoic acid.

    Reduction: Formation of N,N-dimethyl-4-(piperidin-4-yl)benzylamine.

    Substitution: Formation of various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as an inhibitor or activator of specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    N-(piperidin-4-yl)benzamide: Lacks the dimethyl groups on the amide nitrogen.

    N,N-dimethyl-4-(piperidin-4-yl)benzoic acid: An oxidized derivative of the compound.

    N,N-dimethyl-4-(piperidin-4-yl)benzylamine: A reduced derivative of the compound.

Uniqueness

N,N-dimethyl-4-(piperidin-4-yl)benzamide dihydrochloride is unique due to its specific combination of a benzamide core, a piperidine ring, and dimethylation on the amide nitrogen. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

2763750-40-7

Molecular Formula

C14H22Cl2N2O

Molecular Weight

305.2

Purity

0

Origin of Product

United States

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